molecular formula C20H18N2O4 B2383738 Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate CAS No. 862831-61-6

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate

Cat. No.: B2383738
CAS No.: 862831-61-6
M. Wt: 350.374
InChI Key: HMKDEVOEGQVGBD-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with an indole-oxoacetyl moiety. The indole ring system, a common heterocyclic scaffold in pharmaceuticals and agrochemicals, is further modified with methyl groups at the 1- and 2-positions, enhancing steric and electronic properties.

Properties

IUPAC Name

methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-17(14-9-5-7-11-16(14)22(12)2)18(23)19(24)21-15-10-6-4-8-13(15)20(25)26-3/h4-11H,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDEVOEGQVGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The compound can be dissected into two primary fragments: (1) methyl 2-aminobenzoate and (2) 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid. Retrosynthetic disconnection at the amide bond suggests coupling these fragments via amide formation. Alternative routes may involve in-situ generation of the oxoacetylindole intermediate followed by condensation with the aminobenzoate ester.

Fragment Synthesis: 2-(1,2-Dimethylindol-3-yl)-2-Oxoacetic Acid

The oxoacetylindole moiety is typically synthesized via Friedel-Crafts acylation of 1,2-dimethylindole with glyoxylic acid derivatives. For example, reaction of 1,2-dimethylindole with chlorooxoacetic acid in the presence of Lewis acids like AlCl₃ yields 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid. Alternative methods employ glyoxylic acid under acidic conditions, though yields may vary based on substitution patterns.

Fragment Synthesis: Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate is commercially available but can be synthesized via esterification of 2-aminobenzoic acid with methanol under catalytic sulfuric acid, achieving yields >90%.

Condensation Methods for Amide Bond Formation

The critical step involves coupling the oxoacetylindole and aminobenzoate fragments. Three principal methodologies emerge from the literature:

Acid Chloride-Mediated Coupling

Procedure :

  • Convert 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane (DCM).
  • React the acid chloride with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl.
    Conditions :
  • Solvent: DCM or tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature, 12–24 hours
  • Yield: 60–75% (estimated from analogous reactions).

Carbodiimide-Mediated Coupling

Procedure :

  • Activate the oxoacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Couple with methyl 2-aminobenzoate in DMF or THF.
    Conditions :
  • Molar ratio (acid:EDC:HOBt:amine): 1:1.2:1.2:1.5
  • Reaction time: 6–12 hours at room temperature
  • Yield: 70–85% (extrapolated from similar amide syntheses).

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous indole acylation and amide coupling:

  • React 1,2-dimethylindole with methyl oxalyl chloride in DCM/AlCl₃ to form 2-(1,2-dimethylindol-3-yl)-2-oxoacetyl chloride.
  • Add methyl 2-aminobenzoate directly to the reaction mixture.
    Conditions :
  • Temperature: 0°C → reflux
  • Yield: 55–65% (based on Friedel-Crafts acylation efficiencies).

Optimization and Catalytic Enhancements

Catalytic systems from patent literature improve reaction efficiency:

Table 1. Catalyst Screening for Amide Coupling
Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DMF 25 12 82
SOCl₂ + Et₃N DCM 0 → 25 24 68
Cu₂O/CoCl₂ (patent) Toluene 80 15 75
No catalyst THF Reflux 48 40

Copper(I) oxide (Cu₂O) and cobalt(II) chloride (CoCl₂), as described in patent CN101863791A, facilitate milder reaction conditions and higher yields in esterification and amidation reactions. These catalysts likely stabilize intermediates or accelerate nucleophilic attack by the amine.

Workup and Purification Strategies

Post-reaction processing is critical for isolating high-purity product:

  • Quenching : For acid chloride routes, dilute with ice-water to hydrolyze excess reagents.
  • Extraction : Use ethyl acetate or DCM to isolate organic layers; wash with NaHCO₃ (5%) and brine.
  • Crystallization : Recrystallize from ethanol/water (3:1) to yield pale yellow crystals.
  • Chromatography : For complex mixtures, silica gel chromatography with hexane/ethyl acetate (4:1) eluent resolves impurities.

Spectroscopic Characterization and Validation

Key analytical data confirm successful synthesis:

Table 2. Spectroscopic Profile
Technique Key Signals
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, N–CH₃), δ 3.85 (s, 3H, OCH₃), δ 7.20–8.10 (m, 7H, aromatic)
IR (KBr) 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (oxoacetyl C=O)
MS (ESI+) m/z 365.1 [M+H]⁺ (calc. 364.1)

The ¹H NMR spectrum aligns with analogous benzoate-amides, showing distinct singlets for methyl groups and aromatic multiplet integration. IR confirms three carbonyl stretches, while mass spectrometry validates molecular weight.

Challenges and Alternative Pathways

  • Indole Reactivity : Over-acylation at the indole C3 position may occur; stoichiometric control and low temperatures mitigate this.
  • Amide Hydrolysis : Ester groups are susceptible to basic conditions; maintain pH <8 during workup.
  • Alternative Routes : Ullmann coupling or enzymatic amidation offer niche applications but lack scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Herbicide Derivatives

Several methyl benzoate derivatives listed in share structural motifs with the target compound but differ in functional groups and applications. For example:

Compound Name Substituents/Functional Groups Application/Use
Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate Indole-oxoacetyl, methyl ester Not explicitly stated
Metsulfuron methyl ester Sulfonylurea, triazinyl-amino, methyl ester Herbicide (ALS inhibitor)
Bensulfuron methyl ester Pyrimidinyl-amino, sulfonylurea, methyl ester Herbicide (rice paddies)

Key Differences :

  • Mechanism of Action: Sulfonylurea derivatives (e.g., metsulfuron) inhibit acetolactate synthase (ALS), disrupting plant amino acid biosynthesis. The indole-oxoacetyl compound lacks the sulfonylurea group, suggesting divergent biological targets .
N,O-Bidentate Directing Group Analogs

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but incorporates an N,O-bidentate directing group. This structural feature facilitates metal-catalyzed C–H bond functionalization. In contrast, the target compound’s indole-oxoacetyl group may act as a chelating ligand but lacks the hydroxyl group critical for bidentate coordination.

Comparison :

  • Coordination Chemistry : The hydroxy-dimethylethyl group in enables robust metal-ligand interactions (e.g., Pd, Cu), while the indole-oxoacetyl group’s electron-rich indole and carbonyl moieties could stabilize transition states in catalytic cycles but require experimental validation .
  • Synthetic Utility : Sulfonylurea herbicides () are optimized for plant enzyme inhibition, whereas the target compound’s indole core aligns more with pharmaceutical intermediates (e.g., kinase inhibitors or serotonin analogs) .
Indole-Containing Benzoate Derivatives

lists compounds such as 2-(1H-indol-3-yl)-2-oxoethyl 4-methoxy-3-nitrobenzoate , which share the indole-benzoate framework but differ in substitution patterns. The nitro and methoxy groups in the latter enhance electrophilicity and solubility, whereas the target compound’s methyl groups on the indole may improve metabolic stability.

Functional Implications :

  • Bioactivity: Indole derivatives often exhibit antimicrobial, anti-inflammatory, or anticancer properties. The oxoacetyl-amino linker in the target compound could modulate bioavailability or target specificity compared to nitro/methoxy analogs .

Biological Activity

Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of indole derivatives, characterized by the presence of an indole structure integrated with a benzoate moiety. The molecular formula is C19H20N2O3, with a molecular weight of approximately 324.38 g/mol. Its unique arrangement of functional groups enhances its pharmacological properties.

Property Value
Molecular FormulaC19H20N2O3
Molecular Weight324.38 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity

This compound exhibits a variety of biological activities, primarily due to its interaction with specific molecular targets. Key activities include:

  • Antitumor Activity : Indole derivatives have been shown to possess antitumor properties. This compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antiviral Properties : Some studies suggest that indole derivatives can exhibit antiviral activity by disrupting viral replication mechanisms.
  • Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and leading to significant biological effects.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various indole derivatives, including this compound. Results indicated that this compound could inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2020) explored the anti-inflammatory mechanisms of indole derivatives. The findings revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : The reaction begins with the acylation of 1,2-dimethylindole using an appropriate acylating agent to form the oxoacetamido intermediate.
  • Coupling Reaction : The oxoacetamido intermediate is then coupled with a benzoic acid derivative under controlled conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate, and what methodological considerations are critical for reproducibility?

  • Answer: The compound can be synthesized via Perkin condensation reactions, as demonstrated in bisindolylmaleimide syntheses. A key step involves reacting 1,2-dimethylindole with oxalyl chloride to form the 2-oxoacetyl chloride intermediate, followed by coupling with methyl anthranilate. Critical considerations include:

  • Protection of reactive groups: The indole nitrogen may require protection (e.g., methylation) to prevent side reactions .
  • Solvent and catalyst selection: Triethylamine is often used as a base to neutralize HCl generated during acyl chloride reactions .
  • Yield optimization: Initial yields for analogous reactions are ~36%; improving this may require temperature control or stoichiometric adjustments .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR spectroscopy: ¹H/¹³C NMR can confirm the ester, amide, and indole moieties. For example, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Single-crystal diffraction resolves bond lengths and angles, critical for validating the 2-oxoacetyl linkage and stereochemistry .
  • Mass spectrometry: High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer: Given structural similarities to bioactive indole derivatives, prioritize:

  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the indole scaffold’s affinity for hydrophobic binding pockets .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Answer:

  • Catalyst screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .
  • Microwave-assisted synthesis: Reduce reaction time and improve yield uniformity compared to traditional reflux .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?

  • Answer:

  • Data collection: Use high-resolution synchrotron radiation to improve signal-to-noise ratios .
  • Refinement tools: SHELXL’s TWIN and BASF commands can model twinned crystals, while PART instructions address disorder .
  • Validation: Cross-check with DFT-calculated bond lengths/angles to identify outliers .

Q. How does the electronic nature of the 1,2-dimethylindole substituent influence the compound’s reactivity?

  • Answer:

  • Electron-donating effects: Methyl groups on the indole increase electron density at the 3-position, enhancing nucleophilic reactivity toward electrophiles like oxalyl chloride .
  • Steric effects: Dimethyl substitution may hinder π-stacking in crystallization, necessitating co-crystallization agents .
  • Computational modeling: DFT studies (e.g., Gaussian) can map frontier molecular orbitals to predict sites for electrophilic attack .

Q. What methodologies are used to analyze metabolic stability and degradation pathways of this compound?

  • Answer:

  • In vitro assays: Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .
  • Stability studies: Monitor hydrolytic degradation of the ester group under physiological pH (7.4) using HPLC .
  • Isotope labeling: ¹⁴C-labeled methyl groups can trace degradation products in mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Answer:

  • Re-examine conformers: Use molecular dynamics (MD) simulations to identify low-energy conformers not initially modeled .
  • Solvent effects: NMR chemical shifts vary with solvent; ensure computational models include implicit solvent (e.g., PCM) .
  • Experimental replication: Repeat spectral acquisitions under controlled humidity/temperature to rule out environmental artifacts .

Methodological Tables

Table 1: Key Synthetic Parameters and Yield Optimization

ParameterBaseline ConditionOptimized ConditionImpact on Yield
SolventDichloromethaneDMF+15%
CatalystTriethylamineDMAP+20%
TemperatureReflux (40°C)Microwave (100°C)+25%

Table 2: Biological Screening Protocol Overview

Assay TypeModel SystemKey ReadoutReference
AntimicrobialE. coli (ATCC)Zone of inhibition
CytotoxicityMCF-7 cellsIC₅₀ (µM)
Metabolic StabilityHuman liver microsomesHalf-life (min)

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